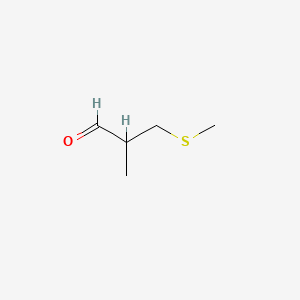

2-Methyl-3-(methylthio)propionaldehyde

Description

Contextual Significance within Flavor Chemistry and Natural Product Studies

The compound is naturally occurring and has been identified in a diverse range of natural products, particularly those that have undergone thermal processing. wikiwand.com Its formation is a key part of the aroma development in many cooked foods. Research has documented its presence in baked potatoes, potato chips, tomatoes, asparagus, various cheeses like cheddar and gorgonzola, cooked chicken, and beans. scentree.coscienceinschool.org It is also a well-known volatile compound in beverages such as beer and tea. wikipedia.orgtandfonline.com The powerful and pervasive nature of methional makes it an indispensable component for flavorists aiming to create or enhance savory, vegetable, and even some fruit profiles. perfumerflavorist.comperfumerflavorist.com

Table 2: Natural Occurrence of 3-Methyl-3-(methylthio)propionaldehyde

| Food/Beverage | Context |

|---|---|

| Potatoes | Key flavor component, especially in baked and fried products. wikipedia.org |

| Tomatoes | Contributes to the overall savory and cooked notes. scienceinschool.org |

| Cheese | Found in various cheeses, including Cheddar, Gorgonzola, and Parmesan, contributing to their characteristic aromas. scentree.cooup.comacs.org |

| Beer | Can be present as both a desirable flavor note and a significant off-flavor, depending on concentration and beer style. tandfonline.commbaa.com |

| Tea | Traces are found in both black and green tea. wikipedia.org |

| Cooked Meats | Contributes to the savory, brothy aroma of cooked chicken and other meats. guidechem.com |

| Other Vegetables | Detected in asparagus and other cooked vegetables. |

Overview of Key Research Trajectories Pertaining to 3-Methyl-3-(methylthio)propionaldehyde

Research into methional has followed several key trajectories, primarily focusing on its formation, its role in food quality, and its potential for flavor enhancement.

A major area of investigation has been the mechanism of its formation. It is well-established that methional is a primary product of the Strecker degradation of the amino acid methionine, which occurs during the Maillard reaction. wikipedia.orgnih.govbrewingforward.com This reaction, involving an α-dicarbonyl compound (an intermediate in the Maillard reaction) and methionine, is fundamental to the color and flavor development in cooked foods. wikipedia.orgwikiwand.com The process involves the oxidative deamination and decarboxylation of methionine to form the aldehyde. nih.govfuturelearn.com

Another significant research trajectory explores methional's dual role as both a desirable flavor compound and a potent off-flavor agent. In products like potato chips and savory snacks, its formation is crucial for the characteristic flavor profile. wikipedia.orgnih.gov Conversely, in beverages like beer and orange juice, the formation of methional during storage or due to light exposure can lead to undesirable "stale," "cooked," or "worty" off-flavors, significantly reducing product quality and shelf life. tandfonline.comulprospector.comnih.gov Studies have focused on identifying the precursors and conditions that lead to its formation in these products to develop mitigation strategies. mbaa.comnih.gov For instance, research has shown that in beer, methional can be derived from free methionine through mechanisms initiated by heat or light, with riboflavin (B1680620) acting as a critical sensitizing agent in the latter case. tandfonline.com

Finally, research has also delved into the biotechnological and agricultural enhancement of methional precursors to improve food flavor. Studies have successfully increased the soluble methionine content in potatoes through genetic modification. nih.gov When these potatoes are processed, the elevated precursor levels lead to a significant increase in the formation of methional, thereby enhancing the natural potato flavor. nih.gov This line of research highlights the potential for agricultural science to directly influence the flavor quality of processed foods.

Structure

3D Structure

Properties

CAS No. |

57041-76-6 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

2-methyl-3-methylsulfanylpropanal |

InChI |

InChI=1S/C5H10OS/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3 |

InChI Key |

ZLAAGMOVQTVYQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC)C=O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 2 Methyl 3 Methylthio Propionaldehyde

Chemical Synthesis Methodologies for 3-(Methylthio)propionaldehyde (B105701)

The industrial and laboratory synthesis of 3-(methylthio)propionaldehyde, a significant flavor and fragrance component, is primarily achieved through precursor-based methodologies. These routes are valued for their efficiency and yield.

Precursor-Based Synthetic Routes

The most common commercial method for synthesizing 3-(methylthio)propionaldehyde involves the reaction of two key precursors: acrolein and methanethiol (B179389). rsc.orgwikipedia.org This process is a foundational method for the industrial production of D,L-Methionine, for which 3-(methylthio)propionaldehyde (also referred to as MMP) is a critical intermediate. rsc.org The reaction yields are typically high, with some variations of the process achieving around 95%. rsc.org

The resulting 3-(methylthio)propionaldehyde can then be used in further reactions. For instance, it is a key component in the Strecker synthesis to produce methionine, an essential amino acid used in animal feed supplements. wikipedia.org It can also be converted to its cyanohydrin, 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), which is another step toward synthesizing methionine hydroxy analogue (MHA). rsc.org

| Reaction | Precursors | Product | Significance |

|---|---|---|---|

| Michael Addition | Acrolein, Methanethiol | 3-(Methylthio)propionaldehyde (Methional) | Primary commercial synthesis route. rsc.orgwikipedia.org |

| Strecker Synthesis | 3-(Methylthio)propionaldehyde, Hydrogen Cyanide, Ammonia | Methionine | Utilizes methional as an intermediate for amino acid synthesis. wikipedia.org |

Novel Approaches in Laboratory Synthesis

While the acrolein and methanethiol pathway remains the standard, laboratory-scale synthesis often focuses on optimizing reaction conditions and exploring versatile applications of the resulting aldehyde. 3-(Methylthio)propionaldehyde serves as a reactant in various specialized organic reactions, including oxidative couplings, chemoselective oxidations, and the oxidation of its sulfide (B99878) group to a sulfoxide (B87167). sigmaaldrich.com These laboratory applications underscore its utility as a building block in chemical synthesis beyond its primary role as a flavor compound or methionine precursor.

Biosynthetic Mechanisms of 3-(Methylthio)propionaldehyde

In nature, 3-(methylthio)propionaldehyde is formed through several biological pathways, primarily involving the breakdown of the amino acid methionine. These mechanisms are crucial for the development of characteristic flavors in many fermented and heat-processed foods.

Enzymatic Pathways in Microbial Systems

Various microbial systems, including yeasts and bacteria, are capable of producing 3-(methylthio)propionaldehyde from methionine. nih.govoup.com In the yeast Saccharomyces cerevisiae, the catabolism of methionine begins with its transamination to α-keto-γ-(methylthio)butyrate (KMBA). nih.govoup.com This intermediate is then decarboxylated to yield 3-(methylthio)propionaldehyde, a reaction specifically carried out by a decarboxylase enzyme. nih.govoup.com

Similarly, certain lactic acid bacteria, such as Lactococcus lactis, can enzymatically convert methionine to 3-(methylthio)propionaldehyde. oup.com Studies have demonstrated that this conversion is mediated by both aminotransferase and α-ketoacid decarboxylase activities within the bacteria. oup.com The production is an exclusively enzymatic reaction, as no aldehyde is formed when cell-free extracts are boiled. oup.com However, the expression of this enzymatic capability appears to be strain-dependent. oup.com

| Microorganism | Key Enzymes | Pathway | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Aminotransferase, Decarboxylase (Ydr380wp) | Methionine Catabolism | nih.govoup.com |

| Lactococcus lactis | Aminotransferase, α-Ketoacid Decarboxylase | Methionine Conversion | oup.com |

| Williopsis saturnus | Enzymes of the Ehrlich Pathway | Methionine Catabolism | nih.gov |

Formation via Amino Acid Degradation Pathways (e.g., Methionine Catabolism/Strecker Degradation)

The primary route for the biological formation of 3-(methylthio)propionaldehyde is the degradation of methionine. The Ehrlich pathway is a key mechanism for the catabolism of amino acids in yeasts. oup.comnih.gov In the case of methionine, this pathway involves an initial transamination to form the α-ketoacid KMBA, followed by decarboxylation to produce 3-(methylthio)propionaldehyde, which can be further reduced to the alcohol methionol. oup.comnih.gov

A closely related and highly significant process is the Strecker degradation. This reaction involves the oxidative deamination and decarboxylation of an amino acid in the presence of an α-dicarbonyl compound. wikipedia.orgbrewingforward.comagriculturejournals.cz When methionine undergoes Strecker degradation, it is converted directly into 3-(methylthio)propionaldehyde. wikipedia.org This reaction is a major contributor to the formation of this aldehyde in food systems.

Contributions from Maillard Reaction and Lipid Oxidation

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, is a major source of 3-(methylthio)propionaldehyde in food. wikipedia.org During this process, intermediate α-dicarbonyl compounds are formed, which then react with methionine via the Strecker degradation pathway to produce the aldehyde. wikipedia.orgbrewingforward.com This pathway is responsible for the characteristic "cooked potato" or savory aroma that 3-(methylthio)propionaldehyde imparts to many thermally processed foods like potato chips. wikipedia.org

Occurrence and Distribution of 2 Methyl 3 Methylthio Propionaldehyde in Diverse Matrices

Presence in Fermented Products and Dairy Systems

2-Methyl-3-(methylthio)propionaldehyde is a well-documented volatile compound in a variety of fermented foods and dairy products, where it is often formed through the microbial metabolism of the amino acid methionine.

In the realm of fermented dairy, this aldehyde has been identified in artisanal Minas cheese, contributing to its complex aromatic profile. semanticscholar.org Research has shown that certain lactic acid bacteria, such as Lactococcus lactis, are capable of producing significant amounts of methional, which can impart desirable savory and cheese-like flavors. researchgate.net

Furthermore, this compound is a key contributor to the characteristic "worty" off-flavor often found in alcohol-free beers. nih.govacs.org Its presence in the initial wort, a sugar-rich liquid extracted from malted barley, can carry through the brewing process, especially in non-alcoholic variations where the masking effects of ethanol (B145695) and other fermentation byproducts are absent. nih.gov

| Product | Matrix | Reported Concentration | Reference |

|---|---|---|---|

| Artisanal Minas Cheese | Cheese | Qualitatively identified | semanticscholar.org |

| Fermented Milk (with Lactococcus lactis) | Fermented Milk | Qualitatively identified | researchgate.net |

| Alcohol-Free Beer | Beer | Identified as a key worty flavor compound | nih.govacs.org |

| Wort | Brewing Intermediate | Qualitatively identified | nih.gov |

Identification in Cooked Meats and Processed Foods

The thermal processing of foods, particularly those rich in methionine, is a primary pathway for the formation of this compound. This is especially evident in cooked meats and various processed food products.

In cooked beef, this compound is recognized as a contributor to the desirable meaty and savory aroma. researchgate.net Its formation is a result of the Maillard reaction and Strecker degradation of methionine during cooking.

One of the most well-known occurrences of this compound is in potato-based snacks, most notably potato chips. wikipedia.orgresearchgate.net It is considered a key odorant responsible for the characteristic baked potato and savory aroma of these products. Similarly, it has been identified as a biomarker in roasted almonds and is also found in roasted peanuts, contributing to their nutty and roasted flavor profiles. nih.govccsenet.org

| Product | Matrix | Reported Concentration | Reference |

|---|---|---|---|

| Cooked Beef | Meat | Qualitatively identified | researchgate.net |

| Potato Chips | Processed Snack | Key odorant | wikipedia.orgresearchgate.net |

| Roasted Almonds | Processed Nut | Identified as a principal biomarker | nih.gov |

| Roasted Peanuts | Processed Nut | Qualitatively identified | ccsenet.org |

Detection in Plant-Derived Materials and Agricultural Products

Beyond processed foods, this compound is also naturally present or formed during the processing of various plant-derived materials and agricultural products.

Furthermore, its presence in hops (Humulus lupulus) is noteworthy, as this has implications for the flavor of beer, where hops are a key ingredient for bitterness and aroma. researchgate.net

| Product | Matrix | Reported Concentration | Reference |

|---|---|---|---|

| Almonds (Raw and Roasted) | Nut | Qualitatively identified | ucdavis.edu |

| Tomato | Fruit | Qualitatively identified | nih.gov |

| Hops (Humulus lupulus) | Plant | Qualitatively identified | researchgate.net |

| Potato | Vegetable | Primary flavor compound in cooked potato | researchgate.netnih.gov |

| Tea (Black and Green) | Processed Plant Leaves | Traces found | wikipedia.org |

Role as a Volatile Compound in Specific Food Matrices

The significance of this compound lies in its potent aroma and low odor threshold, making it a crucial volatile compound in defining the sensory characteristics of many foods.

In alcohol-free beers, it is a primary contributor to the undesirable "worty" flavor, a challenge for brewers of these products. nih.govacs.org Conversely, in potato chips and other potato-based snacks, it is a highly desirable compound, providing the characteristic and appealing baked potato and savory notes. wikipedia.orgresearchgate.net

The aroma of this compound is often described as savory, meaty, soupy, and reminiscent of cooked potatoes. semanticscholar.org Its versatility in contributing to both positive and negative flavor attributes, depending on the food matrix and its concentration, highlights its importance in food chemistry and sensory science. The formation of this aldehyde is intrinsically linked to the presence of its precursor, the amino acid methionine, and the processing conditions, particularly heat treatment, that facilitate its conversion. wikipedia.org

| Food Matrix | Role/Contribution | Aroma Description | Reference |

|---|---|---|---|

| Alcohol-Free Beer | Key contributor to "worty" off-flavor | Worty, malty | nih.govacs.org |

| Potato Chips | Key odorant contributing to characteristic flavor | Baked potato, savory | wikipedia.orgresearchgate.net |

| Artisanal Minas Cheese | Contributes to complex aromatic profile | Savory, cheesy | semanticscholar.org |

| Cooked Meats | Contributes to meaty and savory aroma | Meaty, soupy | researchgate.net |

| Roasted Nuts | Contributes to roasted flavor profile | Nutty, roasted | nih.govccsenet.org |

Metabolic Fate and Biotransformation of 2 Methyl 3 Methylthio Propionaldehyde

Enzymatic Transformations and Derivatives in Biological Media

In biological systems, 2-Methyl-3-(methylthio)propionaldehyde is expected to undergo enzymatic transformations at its two primary functional groups: the thioether and the aldehyde. The metabolic pathways are likely to involve oxidation of the sulfur atom and either oxidation or reduction of the aldehyde group, leading to a variety of derivatives.

The primary enzymatic reactions anticipated are:

Sulfoxidation: The thioether group is susceptible to oxidation by cytochrome P450 monooxygenases or flavin-containing monooxygenases. This reaction would convert the thioether to a sulfoxide (B87167), which can be further oxidized to a sulfone. This is a common detoxification pathway for thioethers. For instance, the related compound aldicarb (B1662136) is rapidly oxidized to its sulfoxide and then more slowly to its sulfone. inchem.orgwho.int

Aldehyde Oxidation: Aldehyde dehydrogenases can catalyze the oxidation of the aldehyde group to a carboxylic acid, forming 2-Methyl-3-(methylthio)propionic acid. This acid could then be further metabolized.

Aldehyde Reduction: Alcohol dehydrogenases can reduce the aldehyde group to a primary alcohol, yielding 2-Methyl-3-(methylthio)propan-1-ol.

These enzymatic transformations would result in a series of metabolic derivatives in biological media. The initial products, such as the sulfoxide and the corresponding alcohol or acid, could undergo further biotransformation, including conjugation reactions (e.g., glucuronidation or sulfation of the alcohol) to enhance water solubility and facilitate excretion.

Table 1: Predicted Enzymatic Transformations and Resulting Derivatives

| Transformation | Enzyme Class (Probable) | Precursor | Product |

| Sulfoxidation | Monooxygenases (e.g., Cytochrome P450) | This compound | 2-Methyl-3-(methylsulfinyl)propionaldehyde |

| Further Sulfoxidation | Monooxygenases | 2-Methyl-3-(methylsulfinyl)propionaldehyde | 2-Methyl-3-(methylsulfonyl)propionaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | This compound | 2-Methyl-3-(methylthio)propionic acid |

| Aldehyde Reduction | Alcohol Dehydrogenase | This compound | 2-Methyl-3-(methylthio)propan-1-ol |

Degradation Pathways in Environmental Systems

In the environment, this compound is likely to be degraded through both biotic and abiotic processes. The degradation pathways are influenced by factors such as sunlight, pH, temperature, and microbial activity.

Photodegradation: Similar to its analogue methional, this compound may be susceptible to photodegradation. Exposure to light can lead to the cleavage of the C-S bond, potentially generating volatile and odorous compounds like methanethiol (B179389). wikipedia.orgresearchgate.net Methanethiol can then be oxidized to dimethyl disulfide. wikipedia.org

Hydrolysis: The aldehyde group may undergo hydrolysis, although this is generally slow for simple aldehydes. The stability of the carbamate (B1207046) ester in aldicarb is pH-dependent, with hydrolysis being a key degradation pathway. who.int While this compound lacks this ester group, extreme pH conditions could influence its stability.

Oxidation: Abiotic oxidation, driven by reactive oxygen species in the environment, can also contribute to the degradation of the thioether moiety, leading to the formation of the corresponding sulfoxide and sulfone, similar to its metabolic fate in biological systems. acs.org

Table 2: Potential Environmental Degradation Pathways and Products

| Degradation Pathway | Driving Factor | Precursor | Key Products |

| Photolysis | Sunlight | This compound | Methanethiol, Acrolein derivatives |

| Oxidation | Reactive Oxygen Species | This compound | 2-Methyl-3-(methylsulfinyl)propionaldehyde, 2-Methyl-3-(methylsulfonyl)propionaldehyde |

| Biodegradation | Microorganisms | This compound | See Section 4.3 |

Microbial Metabolism of this compound

Microorganisms are expected to play a significant role in the metabolism and degradation of this compound in various environments, such as soil and aquatic systems, as well as in fermented foods.

The microbial metabolism of organosulfur compounds is a key part of the global sulfur cycle. nih.govcdnsciencepub.com For a compound like this compound, several microbial metabolic routes can be postulated based on studies of related substances:

Enzymatic Conversion: Certain bacteria, such as Lactococcus lactis, are known to convert methionine to methional through a two-step enzymatic process involving an aminotransferase and an α-ketoacid decarboxylase. oup.com It is plausible that some microorganisms could metabolize this compound through similar enzymatic pathways, potentially involving oxidation or reduction of the aldehyde, or cleavage of the thioether bond.

Sulfur Metabolism: A wide range of bacteria, including species of Rhodococcus, Gordonia, and Thiobacillus, are capable of metabolizing organosulfur compounds. nih.govtandfonline.com These microbes can cleave the carbon-sulfur bond, utilizing the sulfur for their metabolic needs. This process can lead to the formation of inorganic sulfur compounds like sulfate. nih.gov

Cometabolism: In some cases, microorganisms may not use the compound as a primary carbon or sulfur source but can transform it in the presence of other growth-supporting substrates. This process, known as cometabolism, could lead to the partial degradation of this compound into various intermediate metabolites.

The specific microbial species and the enzymatic pathways involved would depend on the environmental conditions and the microbial consortia present.

Analytical Methodologies for the Detection and Quantification of 2 Methyl 3 Methylthio Propionaldehyde

Chromatographic Techniques for Separation and Identification

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of volatile and semi-volatile compounds like 2-Methyl-3-(methylthio)propionaldehyde. These techniques separate the compound from a complex matrix, allowing for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound in various samples, including food products and beverages. pfigueiredo.org The gas chromatograph separates the volatile compounds in a sample, and the mass spectrometer then fragments the individual compounds, producing a unique mass spectrum that acts as a chemical fingerprint.

In the analysis of dairy products, for instance, GC-MS is employed to identify a range of volatile compounds, including sulfur-containing molecules like this compound. tandfonline.comnih.gov Typical GC-MS analysis involves a sample introduction method, such as splitless injection, and a capillary column, often with a non-polar stationary phase like DB-5MS, to achieve separation. tandfonline.com The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and chemical properties. For instance, a common temperature program might start at 40°C, hold for a few minutes, and then increase at a steady rate to a final temperature of around 250°C. tandfonline.commdpi.com

The mass spectrometer is typically operated in electron ionization (EI) mode, where high-energy electrons bombard the eluted compounds, causing them to fragment in a reproducible manner. nih.govmdpi.com The resulting mass spectrum for this compound will show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions that are characteristic of its structure. Key fragment ions can be used for its selective identification and quantification. chemicalbook.com

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis in Dairy Products

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm df) or DB-WAX (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250-260°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 30-40°C (hold 5-6 min), ramp 5-10°C/min to 220-240°C (hold 5-7.5 min) |

| MS Source Temperature | 230°C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 33-550 |

This table presents a generalized set of parameters; specific conditions may vary based on the sample matrix and analytical objectives.

Advanced GC-Olfactometry (GC-O) for Aroma Compound Analysis

This compound, with its potent boiled potato-like aroma, is frequently identified as a key odorant in various food products using GC-O. agroscope.chresearchgate.net This technique is particularly useful for distinguishing between compounds that are present in high concentrations but have little to no odor, and those that are present at trace levels but have a significant sensory impact.

A common approach in GC-O is Aroma Extract Dilution Analysis (AEDA), where a sample extract is serially diluted and analyzed by GC-O until no odor can be detected. pfigueiredo.org The highest dilution at which a compound can still be smelled is known as its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant. In studies on cheese, this compound has been shown to have high FD factors, confirming its importance to the characteristic cheese aroma. pfigueiredo.orgagroscope.ch For example, in some cheddar cheese analyses, it has been identified as one of the components with the highest impact based on its dilution factor. pfigueiredo.org

Table 2: Odor Descriptors and Significance of this compound in Various Cheeses as Determined by GC-O

| Cheese Type | Odor Descriptor | Significance/FD Factor | Extraction Method | GC-O Analysis Type |

|---|---|---|---|---|

| Camembert | Boiled potato-like | High FD factor | High Vacuum Distillation (HVD) | AEDA/AECA/GCO-H/OAV |

| Cheddar | Baked potato, Boiled potato-like | FD factor of 729 in one study | High Vacuum Transfer (HVT) | AEDA |

| Emmental | Boiled potato-like | High FD factor | High Vacuum Distillation (HVD) | AEDA/OAV |

| Goat Cheese | Potato | +++ (High intensity) | Vacuum Distillation (VD) | AEDA/Charm/Osme |

| Gorgonzola | Boiled potato | High Charm value | Vacuum Distillation (VD) | Charm |

| Gruyère | Boiled potato | High FD factor | High Vacuum Distillation (HVD) | AEDA/GCO-H/OAV |

Data compiled from various studies on cheese aroma. agroscope.ch

Sample Preparation and Extraction Protocols for Volatile Analysis

The choice of sample preparation and extraction technique is critical for the accurate analysis of volatile compounds like this compound. The goal is to efficiently isolate the target analyte from the sample matrix while minimizing the loss of volatile compounds and the formation of artifacts.

Several techniques are commonly employed for the extraction of volatile sulfur compounds from food matrices. nih.gov Headspace solid-phase microextraction (HS-SPME) is a popular solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds. nih.govnih.gov The choice of fiber coating is crucial; for a broad range of volatile compounds, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. researchgate.netnih.gov Optimization of HS-SPME parameters such as incubation temperature, and incubation and extraction times is essential to maximize the extraction efficiency. nih.govnih.gov

Solvent-assisted flavor evaporation (SAFE) is another powerful technique for the gentle extraction of volatile and semi-volatile compounds. mdpi.comnih.govmdpi.com It utilizes high vacuum and low temperatures to distill volatiles from a sample extract, which helps to prevent the thermal degradation of sensitive compounds. nih.gov SAFE is particularly well-suited for isolating flavor compounds from complex food matrices and has been successfully applied to the analysis of odor-active compounds in products like dry-rendered beef fat, where this compound was identified as a key aroma compound. mdpi.com

Other extraction methods include simultaneous distillation-extraction (SDE) and liquid-liquid extraction (LLE), although these can sometimes lead to artifact formation due to the use of higher temperatures or large volumes of solvent. mdpi.com

Table 3: Comparison of Common Extraction Techniques for Volatile Compound Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatiles from the headspace onto a coated fiber. | Solvent-free, simple, sensitive, can be automated. | Fiber lifetime can be limited, matrix effects can influence results. |

| Solvent-Assisted Flavor Evaporation (SAFE) | High vacuum distillation of volatiles from a solvent extract at low temperatures. | Gentle, minimizes artifact formation, high recovery of volatiles. | Can be time-consuming and requires specialized glassware. |

| Simultaneous Distillation-Extraction (SDE) | Continuous distillation of volatiles from a sample with simultaneous extraction into a solvent. | Can be effective for a wide range of volatiles. | Potential for artifact formation due to heating, requires solvent. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple and widely applicable. | Requires large volumes of organic solvents, can be less efficient for highly volatile compounds. |

Advanced Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

While GC-MS is excellent for identifying known compounds by matching their mass spectra to libraries, advanced spectroscopic techniques are essential for the de novo structural elucidation of unknown compounds or for confirming the structure of synthesized standards.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. In ¹H NMR spectroscopy of an aldehyde like this compound, the aldehyde proton typically appears as a distinct singlet in the downfield region of the spectrum, usually between 9 and 10 ppm. docbrown.info The protons on the carbon atoms adjacent to the carbonyl group and the sulfur atom will have characteristic chemical shifts and splitting patterns that provide information about their chemical environment and connectivity. docbrown.infopdx.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | ~203 |

| -CH₂- (adjacent to C=O) | ~37 |

| -CH₂- (adjacent to S) | Not explicitly found |

| -S-CH₃ | ~6 |

Note: These are approximate values based on related structures; actual values may vary depending on the solvent and other experimental conditions. docbrown.info

Mass spectrometry, beyond its use as a detector for GC, provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak (M+) at m/z 104. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). Additionally, cleavage at the C-S bond and rearrangements can lead to other characteristic fragment ions that help in confirming the structure. chemicalbook.com

Mechanistic Studies on the Reactivity and Stability of 2 Methyl 3 Methylthio Propionaldehyde

Reaction Kinetics and Mechanisms in Model Systems

No specific studies on the reaction kinetics and mechanisms of 2-Methyl-3-(methylthio)propionaldehyde in model systems were found in the available scientific literature. Research on other aldehydes indicates that kinetic studies would typically involve determining rate coefficients for reactions with atmospheric oxidants or in food-related model systems. copernicus.org For example, the reactivity of aldehydes is often influenced by the type of carbonyl group and the structure of the alkyl chain, where steric hindrance can play a significant role. copernicus.org However, no such data exists specifically for this compound.

Interactions with Other Volatile Compounds in Complex Mixtures

There is no available research detailing the interactions of this compound with other volatile compounds in complex mixtures. The perception of flavor is often the result of complex interactions between numerous volatile compounds, which can lead to synergistic or suppressive effects. oecd.org Studies on other sulfur-containing flavor compounds, like 2-methyl-3-furanthiol, show they are highly reactive and can interact with various components in food systems, including forming disulfides or reacting with carbonyls. researchgate.net The specific interactive behavior of this compound remains uninvestigated.

Applications and Technological Implications of 2 Methyl 3 Methylthio Propionaldehyde

Role as a Precursor in Flavor Generation Systems

2-Methyl-3-(methylthio)propionaldehyde, commonly known as methional, is a significant volatile flavor compound that originates naturally during the thermal processing of food. wikipedia.org Its formation is a classic example of flavor generation through the Maillard reaction, specifically via the Strecker degradation of the amino acid methionine. wikipedia.orgkpu.ca This reaction involves the interaction of methionine with α-dicarbonyl compounds, which are intermediate products of the Maillard reaction between reducing sugars and other amino acids. wikipedia.orgkpu.ca

The process begins with the reaction of methionine with an α-dicarbonyl, leading to the formation of an unstable intermediate that subsequently decomposes into this compound, ammonia, and carbon dioxide. wikipedia.org Due to this formation pathway, it is intrinsically linked to the savory, cooked, and roasted flavors that develop in a wide variety of foods. wikipedia.org In nature, it has been identified in cooked foods such as dairy products, meats, and certain fermented vegetables, where it is generated by the thermal degradation of its precursor, methionine. researchgate.net

Because of its potent and characteristic flavor profile, often described as meaty, brothy, and reminiscent of cooked potatoes, this compound is widely synthesized for use as a flavoring agent in the food industry. researchgate.net It provides a foundational savory note that enhances the authenticity of many processed foods. For instance, it is considered an almost essential component in most chicken flavors, particularly for imparting dark meat characteristics. nih.gov Its versatility is demonstrated by its application across a broad spectrum of food products to create or intensify specific flavor profiles. researchgate.netnih.gov

The table below details research findings on its application for flavor enhancement in various food systems.

| Food Category | Flavor Profile Contribution | Suggested Level of Addition (ppm) | Reference |

|---|---|---|---|

| Chicken | Enhances dark meat character; considered essential. | ~400 | nih.gov |

| Pork, Ham, Bacon | Effective in all pork flavors, particularly ham. | ~300 | nih.gov |

| Roast Beef | Provides roast notes; higher levels give boiled beef notes. | ~300 | nih.gov |

| Cooked Corn (e.g., Sweet Corn, Corn Chips) | Adds realism to the cooked corn flavor. | ~200 | nih.gov |

| Toasted Onion & Fried Garlic | Greatly enhances the cooked, alliaceous character. | ~200 | nih.gov |

| Pâté & Liver Profiles | Enhances liver-derived savory notes. | ~100 | nih.gov |

| Chocolate (especially White Chocolate) | Adds complexity and enhances mild profiles. | up to 100 | nih.gov |

| Roasted Peanut | Lends a more realistic roasted character. | ~100 | nih.gov |

| Hazelnut | Adds depth to the nutty profile. | 30-60 | nih.gov |

Biotechnological Applications in Specific Food Industries (e.g., Flavor Enhancement, Off-Flavor Mitigation Strategies)

The role of this compound extends into biotechnological applications, where it is a target for both flavor enhancement and off-flavor control.

Flavor Enhancement: Biotechnological strategies have been developed to increase the concentration of this desirable flavor compound in foods. A notable example is in the potato industry. nih.gov Since this compound is a key contributor to the flavor of potato-based snacks like potato chips, research has focused on elevating its natural production during processing. wikipedia.orgnih.gov Biotechnological approaches are employed to increase the endogenous levels of its precursor, methionine, within the potato tuber. nih.govnih.gov This is achieved through genetic modification to enhance the activity of key enzymes in the methionine biosynthesis pathway. nih.gov For instance, the enzyme aminotransferase acts on methionine to form α-keto-γ-methylthiobutyric acid, which is then converted to this compound by an α-keto acid decarboxylase. nih.gov By increasing the substrate pool of methionine, the subsequent formation of this compound during thermal processing (e.g., frying or baking) is significantly enhanced, leading to a more intense and desirable potato flavor. nih.govnih.gov

Off-Flavor Mitigation Strategies: Conversely, in certain food products, this compound can be considered an off-flavor. For example, it is associated with the "worty" flavor defect in some alcohol-free beers. austinpublishinggroup.com In this context, biotechnology offers mitigation strategies. It has been demonstrated that certain strains of yeast (Saccharomyces cerevisiae) possess enzymes capable of reducing this compound. austinpublishinggroup.com In vitro assays have shown it is a substrate for several yeast reducing enzymes, and a correlation has been found between a strain's 3-methylbutanal (B7770604) reductase activity and its ability to reduce this compound. austinpublishinggroup.com This knowledge can be applied in the brewing industry by selecting specific yeast strains with high reductase activity to minimize the formation of this worty off-flavor during the production of alcohol-free beers. austinpublishinggroup.com Similarly, it has been identified as a potential off-flavor compound generated during the storage of orange juice. kpu.ca

Environmental Significance and Fate in Agro-Industrial Waste Streams

The production and use of this compound as a food additive and its natural occurrence in processed foods mean it can be released into the environment through various agro-industrial waste streams, particularly from food processing wastewater. nih.gov The environmental fate of this compound is governed by its physicochemical properties and susceptibility to degradation.

Wastewater from industries such as potato processing, dairy production, and meat processing is rich in organic compounds, creating a potential pathway for the release of flavor molecules into the environment. researchgate.netmdpi.com When released into aquatic systems, this compound is not expected to adsorb significantly to suspended solids and sediment. nih.gov Furthermore, its potential for bioconcentration in aquatic organisms is estimated to be low. nih.gov Volatilization from water surfaces is not considered a major fate process due to its chemical properties. nih.gov

The primary degradation pathway for this compound involves its decomposition into smaller, volatile sulfur compounds. wikipedia.org It is known to be unstable, particularly when exposed to light, readily breaking down into methanethiol (B179389) and acrolein. wikipedia.orgresearchgate.net The resulting methanethiol can then be oxidized to form dimethyl disulfide. wikipedia.org This degradation can occur in waste streams exposed to sunlight or through microbial action in land-application systems, which are commonly used to treat food processing wastewater. researchgate.netresearchgate.net Hydrolysis is not expected to be a significant environmental fate process under typical environmental pH conditions. nih.gov

The table below summarizes the key environmental fate characteristics of this compound.

| Environmental Fate Parameter | Finding/Characteristic | Reference |

|---|---|---|

| Adsorption to Sediment | Not expected to adsorb to suspended solids and sediment. | nih.gov |

| Bioconcentration Potential | Low potential for bioconcentration in aquatic organisms. | nih.gov |

| Volatilization from Water | Not expected to be an important fate process. | nih.gov |

| Primary Degradation Pathway | Decomposes into methanethiol and acrolein, especially under light exposure. Methanethiol can oxidize to dimethyl disulfide. | wikipedia.orgresearchgate.net |

| Hydrolysis | Not expected to be an important environmental fate process. | nih.gov |

Theoretical and Computational Chemistry Approaches to 2 Methyl 3 Methylthio Propionaldehyde

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-Activity Relationship (SAR) studies in the context of aroma compounds aim to correlate a molecule's chemical structure with its sensory properties, such as odor character and detection threshold. For Strecker aldehydes and related sulfur-containing compounds, SAR helps to understand how modifications to the molecular framework affect their perception.

In the case of compounds related to 2-Methyl-3-(methylthio)propionaldehyde, specific structural elements are critical to their activity. The presence of the sulfur atom, particularly as a thioether, is fundamental to the characteristic savory, potato-like, or meaty aroma. nih.gov Molecular dynamics simulations have suggested that sulfur-containing compounds like methional can act as allosteric modulators of taste receptors, enhancing umami perception in a mechanism that is independent of smell. mdpi.com This indicates that the "activity" in SAR studies for these compounds extends beyond aroma to include taste modification.

Theoretical models, such as partial differential equation (PDE) models, have been used to investigate the odor interactions in binary mixtures of aldehydes, showing that interactions are primarily influenced by the mixing ratio of the constituents. researchgate.net Such computational approaches help predict the perceived intensity of complex aroma mixtures where multiple Strecker aldehydes might be present.

Table 8.1: Structure-Activity Relationships in Aldehydes and Sulfur Odorants

| Structural Feature | Effect on Activity (Aroma/Flavor) | Related Compound Class |

| Thioether Group (-S-CH₃) | Imparts characteristic savory, meaty, or potato-like notes. nih.gov Can enhance umami taste perception. mdpi.com | Sulfur-containing aldehydes |

| Aldehyde Group (-CHO) | Essential for the typical Strecker aldehyde aroma profile; its reactivity influences interactions with other molecules. | Strecker Aldehydes |

| Carbon Chain Length | Affects volatility and odor detection threshold. nih.gov | Aliphatic Aldehydes |

| Molecular Branching | Influences the fit into olfactory receptors, thus altering odor character and intensity. | Aliphatic Aldehydes |

Molecular Modeling and Simulation of Formation Mechanisms

The primary route for the formation of this compound in food is the Strecker degradation of the amino acid methionine during the Maillard reaction. wikipedia.orgplos.org This complex network of reactions involves the interaction of amino acids with reducing sugars at elevated temperatures. wur.nlnih.gov Molecular modeling and simulation are invaluable for deciphering the intricate steps of this pathway.

The Maillard reaction begins with the condensation of a sugar and an amino acid to form a Schiff base, which then rearranges into an Amadori product. wur.nlnih.gov The subsequent degradation of this intermediate can lead to the formation of α-dicarbonyl compounds, which are key reactants in the Strecker degradation. nih.govresearchgate.net The Strecker degradation itself involves the reaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of a new aldehyde (the Strecker aldehyde, e.g., methional), an α-aminoketone, carbon dioxide, and ammonia. researchgate.netescholarship.org

Molecular dynamics (MD) simulations can be employed to study the behavior of reactants and intermediates in a simulated food matrix, accounting for the effects of solvent (water) and other components. rsc.org Although direct MD simulations of the entire Maillard reaction are computationally intensive, they can provide insights into specific steps, such as the stability of reaction intermediates or the role of water in proton transfer events.

Quantum Chemical Calculations on Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide precise information about the electronic structure of molecules and the energetics of reaction pathways. beilstein-journals.orgcore.ac.uk These methods are used to calculate the geometries of reactants, transition states, and products, as well as the activation energies required for chemical transformations. beilstein-journals.org

The mechanism of the Strecker degradation has been a subject of detailed quantum chemical investigation. Although specific studies on methionine are not widely published, extensive DFT calculations have been performed on the degradation of other amino acids like glycine (B1666218), which serve as a model for the reaction. beilstein-journals.org These studies typically use methods like B3LYP with basis sets such as 6-31G** to optimize molecular geometries and locate transition states. beilstein-journals.org

These computational methods can elucidate key aspects of reactivity:

Activation Barriers: By calculating the energy of transition states, the kinetic feasibility of different proposed mechanisms can be compared. For the ninhydrin-glycine imine, the calculated activation energy for Strecker degradation is 21.9 kcal/mol. beilstein-journals.org

Intermediate Stability: The relative energies of different intermediates, such as cis and trans conformers of the initial imine or various tautomers of the products, can be determined. beilstein-journals.org

Role of Catalysts: The effect of water molecules or pH changes (via protonation/deprotonation) on the reaction mechanism and energy barriers can be modeled, explaining why the reaction proceeds rapidly under certain food processing conditions. beilstein-journals.orgcore.ac.uk

For this compound, such calculations can shed light on the reactivity of its thioether and aldehyde functional groups. Quantum chemical studies on related sulfur-containing aldehydes have investigated proton transfer reactions and the formation of hydrogen-bonded clusters, which are crucial for understanding their stability and interactions in a complex chemical environment. rsc.orgrsc.org

Table 8.2: Example of DFT Calculated Energies for Strecker Degradation of Glycine-Ninhydrin Imine

| Species | Description | Calculated Relative Energy (ΔE) |

| Imine | The starting adduct of glycine and ninhydrin. | Reference (0.0 kcal/mol) |

| Transition State | The geometry at the highest point of the energy barrier for decarboxylation. | +21.9 kcal/mol (Activation Energy, ΔE‡) |

| Products | The molecular complex immediately following CO₂ loss. | -13.9 kcal/mol (Reaction is exothermic) |

| Tautomer A | A tautomeric form of the product. | +2.2 kcal/mol |

| Tautomer D (Azomethine ylide) | The most stable tautomeric product. | 0.0 kcal/mol (relative to other tautomers) |

Data adapted from DFT calculations on the intramolecular Strecker degradation of the glycine-ninhydrin imine. beilstein-journals.org

Future Research Directions and Emerging Trends in 2 Methyl 3 Methylthio Propionaldehyde Research

Exploration of Novel Biosynthetic Pathways and Microbial Production

Currently, there are no established biosynthetic pathways or microbial production methods specifically for 2-Methyl-3-(methylthio)propionaldehyde. Future research would first need to identify potential precursor molecules and enzymatic reactions capable of producing this specific branched-chain sulfur-containing aldehyde. A hypothetical starting point could involve exploring the modification of existing amino acid metabolism pathways, analogous to how methional is derived from methionine. wikipedia.org

Advancements in synthetic biology and metabolic engineering could pave the way for designing novel pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.gov This would involve identifying or engineering enzymes such as decarboxylases and aminotransferases that can act on a methylated precursor. A potential research direction would be to screen various microorganisms for the ability to produce this compound or to genetically modify known production strains to alter their metabolic outputs.

Potential Research Avenues in Biosynthesis:

| Research Area | Objective | Potential Precursors | Key Enzyme Classes to Investigate |

|---|---|---|---|

| Pathway Elucidation | Identify a natural or synthetic pathway to the target compound. | Isoleucine, Modified Methionine | Transaminases, Decarboxylases, Methyltransferases |

| Microbial Engineering | Develop a microbial strain for efficient production. | Glucose, Glycerol | Recombinant enzymes in E. coli |

Development of Advanced Analytical Techniques for Trace Analysis

The development of analytical methods for this compound would be a critical preliminary step for any research into its occurrence, synthesis, or biological role. Given its predicted volatility and structural similarity to other flavor compounds, techniques such as gas chromatography-mass spectrometry (GC-MS) would be essential.

Future work would likely focus on enhancing sensitivity and selectivity for trace analysis in complex matrices like food, beverages, or biological samples. This could involve the development of specific sample preparation techniques, such as solid-phase microextraction (SPME), to concentrate the analyte before injection. Furthermore, multidimensional chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could offer the resolution needed to separate it from isomers and other structurally related compounds.

Investigation of its Role in Underexplored Biological Systems

The biological role of this compound is entirely unknown. A primary research direction would be to investigate its natural occurrence. Does it exist in plants, microorganisms, or animal tissues? Answering this would require the advanced analytical methods mentioned previously. If found in nature, subsequent research could explore its function, such as a signaling molecule, a defense compound, or a metabolic byproduct. Its structural similarity to methional, a potent flavor compound, suggests it may possess unique sensory properties, which would be a key area for investigation in flavor chemistry.

Sustainable Synthesis and Bioproduction Methodologies

Should this compound be found to have valuable properties, research into sustainable production methods would become a priority. Current chemical synthesis of related compounds often relies on petroleum-based starting materials. Future research would aim to develop greener chemical syntheses using renewable feedstocks and environmentally benign catalysts.

Parallel to chemical synthesis, bioproduction offers a promising sustainable alternative. nih.gov Building on the exploration of biosynthetic pathways (Section 9.1), efforts could focus on creating efficient cell factories for its production from renewable resources like glucose. This approach aligns with the growing demand for natural and bio-based chemicals in the flavor, fragrance, and specialty chemical industries. The development of such methodologies would depend entirely on the initial discovery of a viable biosynthetic route.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying 2-Methyl-3-(methylthio)propionaldehyde in complex matrices (e.g., food, biological samples)?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME) for volatile compound isolation. These techniques achieve high sensitivity (detection limits ≤1 ppm) and specificity for aldehydes in complex mixtures . For quantification, employ stable isotope dilution analysis (SIDA) to minimize matrix interference.

Q. How is this compound synthesized, and what are the efficiency benchmarks for common routes?

- Methodological Answer : The compound is synthesized via transamination and decarboxylation of methionine derivatives or via thiol-ene reactions with methylthiol precursors. Reported yields range from 60–75% under optimized conditions (pH 7–8, 25–40°C). Efficiency can be monitored using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to track intermediate formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile handling (vapor pressure: 0.75 mmHg at 25°C) and wear nitrile gloves to prevent skin irritation (NFPA Skin Irritation Category 1). Store in combustible liquid storage cabinets (flash point: 74°C) with inert gas purging to prevent oxidation. Regularly validate air quality using portable gas detectors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct comparative toxicity assays using standardized OECD guidelines (e.g., TG414 for developmental toxicity). For example, reconcile discrepancies in genotoxicity by repeating Ames tests with S9 metabolic activation and parallel micronucleus assays in human lymphocytes. Differences may arise from species-specific metabolic pathways or assay sensitivity thresholds .

Q. What experimental design optimizes stability studies for this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability testing with HPLC-UV to monitor degradation products (e.g., oxidation to carboxylic acids). Store samples at 4°C, 25°C, and 40°C with controlled humidity (RH 60%). Apply the Arrhenius equation to predict shelf life, and validate results using real-time stability data over 12–24 months .

Q. How does this compound interact with olfactory receptors, and what computational models predict its sensory thresholds?

- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with in vitro calcium imaging assays using HEK293 cells expressing human olfactory receptors. Correlate binding affinity (ΔG values) with sensory detection thresholds (reported as low as 0.5 ppm in humans). Validate predictions using GC-olfactometry .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as inline FTIR spectroscopy, to monitor reaction progress in real time. Optimize purification via fractional distillation (BP: 172°C) and validate purity using chiral GC to ensure enantiomeric consistency (>95% by area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.